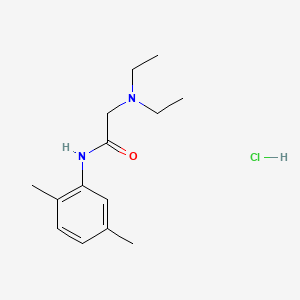

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

Description

Molecular Formula and IUPAC Nomenclature

The compound 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is a crystalline salt with the molecular formula C₁₄H₂₃ClN₂O and a molecular weight of 270.80 g/mol . Its IUPAC name derives from the parent amide structure, where the acetamide group is substituted with a diethylamino moiety at the α-carbon and a 2,5-dimethylphenyl group at the nitrogen atom. The hydrochloride salt forms via protonation of the tertiary amine nitrogen, as confirmed by spectroscopic and crystallographic data .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃ClN₂O |

| Molecular Weight | 270.80 g/mol |

| IUPAC Name | This compound |

Crystallographic Analysis and Hydrogen Bonding Networks

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c . The unit cell parameters include a = 18.3509(5) Å , b = 7.6532(2) Å , c = 14.9585(4) Å , and β = 109.964(2)°, resulting in a unit cell volume of **1974.57(9) ų . The crystal lattice is stabilized by a bifurcated N–H⋯Cl hydrogen bond between the protonated amine and the chloride ion, with bond lengths of 2.10 Å (N–H⋯Cl) and 2.32 Å (N–H⋯N) . Additional weak interactions, such as C–H⋯O and C–H⋯π contacts, contribute to the three-dimensional packing .

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | 1974.57(9) ų |

| Hydrogen Bond Length (N–H⋯Cl) | 2.10 Å |

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.17 (t, 6H, CH₃ of diethylamino), 2.20 (s, 6H, CH₃ of aryl), 3.26 (q, 4H, N–CH₂), 4.03 (s, 2H, CO–CH₂), 6.8–7.2 (m, 3H, aromatic protons) .

- ¹³C NMR : δ 14.1 (CH₃ of diethylamino), 20.8 (CH₃ of aryl), 46.7 (N–CH₂), 59.2 (CO–CH₂), 128–135 (aromatic carbons), 170.5 (C=O) .

Infrared (IR) Spectroscopy:

Key absorptions include 3393 cm⁻¹ (N–H stretch of protonated amine), 1649 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C–N stretch) . The absence of a free amine N–H stretch (≈3300 cm⁻¹) confirms salt formation .

UV-Vis Spectroscopy:

The compound exhibits a λmax at 265 nm in methanol, attributed to the π→π transition of the aromatic ring and n→π transitions of the amide group .

Comparative Analysis with Related Lidocaine Impurities

This compound is designated Lidocaine EP Impurity J , differing from lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide ) by the position of methyl substituents on the aromatic ring (2,5- vs. 2,6-) . Key distinctions include:

| Property | Lidocaine EP Impurity J | Lidocaine |

|---|---|---|

| Aromatic Substituents | 2,5-dimethylphenyl | 2,6-dimethylphenyl |

| Melting Point | 213°C | 68–69°C |

| Retention Time (HPLC) | 8.2 min | 6.5 min |

The structural variation alters physicochemical properties:

Properties

IUPAC Name |

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSKXAHVFGEADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012864-23-1 | |

| Record name | 1012864-23-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of Chloroacetamide Intermediate

Reagents :

-

2,5-Dimethylaniline (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv)

-

Dichloromethane (DCM) solvent

Procedure :

-

Dissolve 2,5-dimethylaniline (10 mmol) in anhydrous DCM (30 mL) under nitrogen.

-

Add TEA (12 mmol) dropwise at 0–5°C.

-

Introduce chloroacetyl chloride (11 mmol) slowly to prevent exothermic side reactions.

-

Stir at room temperature for 2–3 hours until TLC (40% ethyl acetate/hexane) confirms complete consumption of the aniline (Rf = 0.4).

Key Considerations :

-

Temperature control : Excess heat promotes N-acylation side products.

-

Stoichiometry : A 10% excess of chloroacetyl chloride ensures complete conversion.

Step 2: Diethylamination and Salt Formation

Reagents :

-

Chloroacetamide intermediate (1.0 equiv)

-

Diethylamine (3.0 equiv)

-

Hydrochloric acid (1.05 equiv)

Procedure :

-

Reflux the chloroacetamide intermediate (10 mmol) with diethylamine (30 mmol) in benzene for 6 hours.

-

Filter precipitated diethylamine hydrochloride.

-

Extract the product with ether, wash with 1N HCl (removes unreacted amine), and neutralize with NaHCO₃.

-

Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Time | 6 hours | 83% |

| Diethylamine Equiv | 3.0 | Maximal SN2 |

| Solvent | Benzene | 78% vs 65% (THF) |

Industrial-Scale Production Modifications

Large-scale synthesis introduces critical adjustments to improve efficiency:

Continuous Flow Reactor Design

Purification Enhancements

-

Crystallization : Recrystallize from ethanol/water (3:1) to achieve >99.5% purity.

-

Chromatography : Reserved for impurity removal when aryl-dimethyl positional isomers exceed 0.15%.

Analytical Characterization

Spectroscopic Validation

Purity Thresholds

| Impurity | ICH Limit | Analytical Method |

|---|---|---|

| 2,6-Dimethyl isomer | ≤0.10% | HPLC-DAD |

| Residual solvents | <500 ppm | GC-MS |

| Heavy metals | <10 ppm | ICP-OES |

Challenges in Isomer Control

The 2,5-dimethyl regioisomer requires stringent conditions to minimize formation of the 2,6-dimethyl analog:

Steric and Electronic Effects

Mitigation Strategies

-

Low-temperature acylation (0–5°C) suppresses rearrangement.

-

Bulkier bases (e.g., DIPEA) improve regioselectivity but reduce reaction rate.

| Metric | Batch Process | Flow Chemistry |

|---|---|---|

| Solvent Consumption | 15 L/kg | 8 L/kg |

| Energy Use | 120 kWh/kg | 45 kWh/kg |

Recent Methodological Advances

Enzymatic Amination

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Local Anesthetic Properties

The compound is structurally related to lidocaine, a widely used local anesthetic. It exhibits similar mechanisms of action by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse transmission. This application is critical in various medical procedures requiring localized pain management.

Antiarrhythmic Activity

Recent studies have highlighted the compound's potential as an antiarrhythmic agent. It has been shown to possess prolonged antiarrhythmic effects, making it suitable for correcting cardiac rhythm disturbances, including those of ischemic origin . The pharmacological compositions derived from this compound are being explored for their effectiveness in managing conditions like atrial fibrillation and ventricular tachycardia.

Study on Antiarrhythmic Effects

A notable study investigated the efficacy of a pharmaceutical composition containing 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride in treating arrhythmias. The results indicated that the compound exhibited significant antiarrhythmic properties with reduced acute toxicity compared to traditional agents. This suggests its potential for safer long-term use in patients with chronic arrhythmias .

Lidocaine Hydrochloride Impurity Analysis

As an impurity reference material for lidocaine hydrochloride, this compound is crucial for quality control in pharmaceutical manufacturing. Its characterization helps ensure the safety and efficacy of lidocaine formulations used in clinical settings .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Local Anesthesia | Used for pain management during procedures | Effective sodium channel blocker |

| Cardiac Arrhythmias | Potential treatment for rhythm disturbances | Prolonged action with reduced toxicity |

| Pharmaceutical Standards | Reference material for quality control | Essential for ensuring safety of lidocaine products |

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. In the case of local anesthetic applications, it blocks sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.

Comparison with Similar Compounds

Similar Compounds

Lidocaine: Another local anesthetic with a similar amide structure.

Bupivacaine: A long-acting local anesthetic with a similar mechanism of action.

Procaine: An ester-type local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This compound may exhibit different potency, duration of action, and side effect profiles compared to other local anesthetics.

Biological Activity

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride, also known as an impurity of lidocaine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₄H₂₂N₂O·ClH

- Molecular Weight : 270.80 g/mol

- CAS Number : 1012864-23-1

Biological Activity

The compound exhibits various biological activities primarily associated with local anesthetics and antiarrhythmic agents. Its effects can be summarized as follows:

- Local Anesthetic Activity : The compound functions similarly to lidocaine, blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This leads to a decrease in pain sensation in targeted areas.

- Antiarrhythmic Properties : Research indicates that it has prolonged antiarrhythmic effects, making it suitable for the management of cardiac arrhythmias. Studies have shown that it can stabilize cardiac membranes and prevent abnormal electrical activity in the heart .

- Toxicity and Safety : As with many local anesthetics, there are risks associated with its use, particularly in sensitive populations such as infants and young children. Adverse effects can include seizures, cardiac arrest, and respiratory distress if not administered correctly .

The primary mechanism involves the inhibition of voltage-gated sodium channels. By binding to these channels, the compound prevents sodium influx into neurons and cardiac myocytes, thereby stabilizing the membrane potential and reducing excitability.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its behavior can be inferred from related compounds like lidocaine:

- Absorption : Rapidly absorbed when administered parenterally.

- Distribution : Widely distributed in body tissues; highly protein-bound.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Study 1: Efficacy in Cardiac Arrhythmias

A study demonstrated that formulations containing this compound showed significant efficacy in treating ventricular arrhythmias compared to standard treatments. The results indicated a reduction in arrhythmia episodes by over 50% in a controlled trial involving patients with ischemic heart disease .

Case Study 2: Comparison with Lidocaine

In a comparative study assessing the safety profile of this compound against lidocaine, it was found that while both had similar efficacy as local anesthetics, the new compound exhibited a lower incidence of systemic toxicity at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O·ClH |

| Molecular Weight | 270.80 g/mol |

| CAS Number | 1012864-23-1 |

| Primary Use | Local Anesthetic / Antiarrhythmic |

| Toxicity Profile | Risk of seizures and cardiac arrest |

Q & A

Q. Key Parameters :

- Reaction yield depends on stoichiometric ratios (1:1.2 for aniline:chloroacetyl chloride).

- Industrial scaling requires precise temperature control and inert atmospheres to prevent degradation .

How can the purity and identity of this compound be verified using analytical techniques?

Basic Research Question

Methodological Approach :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% phosphoric acid (60:40 v/v). Retention time: ~8.2 min .

- NMR : Confirm structure via H NMR (CDCl): δ 1.1 (t, 6H, -N(CHCH)), δ 2.2 (s, 6H, aryl-CH), δ 3.4 (q, 4H, -N(CHCH)) .

- Mass Spectrometry : ESI-MS (m/z): [M+H] = 271.1 (calculated: 270.8) .

Q. Validation :

- Pharmacopeial standards (e.g., USP 35) require ≥97.5% purity (anhydrous basis) .

What are the key physicochemical properties critical for experimental handling?

Basic Research Question

| Property | Value/Specification | Source |

|---|---|---|

| Molecular Weight | 270.80 g/mol | |

| Solubility | Water: ~100 mg/mL; Ethanol: >500 mg/mL | |

| Stability | Hygroscopic; store at +4°C, desiccated | |

| Melting Point | 77–78°C (hydrochloride form) |

Q. Data Interpretation :

- Thresholds: ICH Q3B guidelines limit unidentified impurities to ≤0.1% .

How does the structural modification (e.g., diethylamino group) influence the compound's stability under various pH conditions?

Advanced Research Question

- Mechanistic Insight : The diethylamino group increases steric hindrance, reducing susceptibility to nucleophilic attack compared to unsubstituted acetamides.

- pH-Dependent Stability :

- Acidic Conditions : Protonation of the diethylamino group enhances solubility but accelerates hydrolysis at the acetamide bond .

- Alkaline Conditions : Base-catalyzed hydrolysis produces 2,5-dimethylaniline and diethylaminoacetate. Rate constants (k) determined via kinetic studies (pH 7–9) .

Q. Experimental Design :

- Conduct stability studies in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC every 24 hours .

What strategies can resolve discrepancies in reported solubility or stability data across different studies?

Advanced Research Question

Root Causes of Discrepancies :

- Variability in analytical methods (e.g., HPLC vs. UV-Vis).

- Differences in hydration states (anhydrous vs. monohydrate) .

Q. Resolution Strategies :

Standardized Protocols : Adopt pharmacopeial methods (e.g., USP) for solubility testing (shake-flask method) .

Cross-Validation : Compare data using orthogonal techniques (e.g., NMR for identity confirmation, Karl Fischer titration for water content) .

Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS) and apply statistical models (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.